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molecular formula C11H10N2O2 B189425 1-Benzyluracil CAS No. 717-00-0

1-Benzyluracil

Cat. No. B189425
M. Wt: 202.21 g/mol
InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
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Patent
US08841447B2

Procedure details

In accordance with this process, 6-Chlorouracil (1) is alkylated with 2-(bromomethyl)benzonitrile in the presence of NaH and LiBr in a mixture of DMF-DMSO to produce the N-benzyluracil derivative (2) in 54% yield. Compound (2) is further alkylated with iodomethane and NaH in DMF/THF to give the 1,3 disubstituted uracil (3) in 72% yield. Subsequent displacement of chlorouracil (IV) with 3(R)-aminopiperidine dihydrochloride in the presence of either NaHCO3 in hot methanol or K2CO3 in aqueous isopropanol provides alogliptin (4), which is isolated as the corresponding benzoate salt by treatment with benzoic acid in ethanol. The overall yield of this three-stage process is ˜20-25%. One of the disadvantages of above described process is the difficulty to separate and purify mixtures of solvents with high boiling point (for example, DMF/DMSO) for recycling. Another disadvantage is the usage of hazardous materials such as sodium hydride, which requires anhydrous solvents as a reaction media.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.Br[CH2:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1C#N.[H-].[Na+].[Li+].[Br-]>CN(C=O)C.CS(C)=O>[CH2:11]([N:7]1[CH:2]=[CH:3][C:4](=[O:9])[NH:5][C:6]1=[O:8])[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:13]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(NC(N1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)NC(=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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